molecular formula C₄₆H₆₄O₃ B1158496 Menaquinone 7 2,3-Epoxide

Menaquinone 7 2,3-Epoxide

Cat. No.: B1158496
M. Wt: 665
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The discovery of this compound emerged from the broader historical understanding of vitamin K metabolism that began in the early twentieth century. The foundational work of Carl Peter Henrik Dam at the University of Copenhagen from 1928 to 1930 established the existence of vitamin K through observations of spontaneous hemorrhaging in chickens fed cholesterol-depleted diets. Dam's initial research demonstrated that a fat-soluble vitamin, which he designated "vitamin K" after the German term "Koagulationsvitamin," was essential for proper blood coagulation.

The chemical structure and nature of vitamin K compounds were subsequently elucidated by Edward Adelbert Doisy of Saint Louis University, with both Dam and Doisy sharing the 1943 Nobel Prize for medicine for their contributions to vitamin K research. However, the precise biochemical function of vitamin K remained unclear until the 1970s, when researchers discovered gamma-carboxyglutamic acid as a new amino acid common to all vitamin K-dependent proteins. This breakthrough provided the foundation for understanding the vitamin K cycle and the formation of epoxide metabolites.

The specific identification of this compound as a distinct metabolite emerged from advances in analytical methodologies and the recognition of menaquinone-7 as a biologically active form of vitamin K2. Research efforts focused on characterizing the metabolic pathway revealed that all vitamin K compounds, including menaquinone-7, undergo cyclical oxidation and reduction processes that generate corresponding epoxide intermediates.

Taxonomic Classification within Vitamin K Family

This compound belongs to the broader vitamin K family, which comprises three main categories: phylloquinone (vitamin K1), menaquinones (vitamin K2), and menadione (vitamin K3). Within this classification system, this compound specifically represents the epoxide metabolite of menaquinone-7, which is designated as a member of the menaquinone subfamily.

The vitamin K family is characterized by a shared quinone ring structure, with differences arising from variations in the length and saturation degree of the carbon side chains. Menaquinones are distinguished by their isoprenoid side chains of variable length, designated as menaquinone-n, where n represents the number of isoprenoid units. Menaquinone-7 contains seven isoprenoid units in its side chain, making it a long-chain menaquinone with enhanced lipophilicity compared to shorter-chain variants.

Vitamin K Category Compound Examples Side Chain Characteristics Epoxide Metabolites
Phylloquinone Vitamin K1 Phytyl side chain Vitamin K1 2,3-epoxide
Short-chain Menaquinones Menaquinone-4 Four isoprenoid units Menaquinone-4 2,3-epoxide
Long-chain Menaquinones Menaquinone-7 Seven isoprenoid units This compound
Synthetic Analog Menadione No side chain No stable epoxide form

The taxonomic position of this compound within the vitamin K metabolic pathway reflects its role as an intermediate compound rather than a primary vitamin form. This classification distinguishes it from the parent menaquinone-7 compound while emphasizing its essential function in vitamin K recycling processes.

Structural Relationship to Menaquinone-7

The structural relationship between this compound and its parent compound menaquinone-7 involves the addition of an epoxide functional group to the quinone ring system. Menaquinone-7 possesses the molecular formula C46H64O2 and is characterized by a 2-methyl-1,4-naphthoquinone ring with a seven-unit isoprenoid side chain in an all-trans configuration. The chemical structure is precisely described as 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione.

The epoxidation process transforms the quinone ring of menaquinone-7 into this compound through the addition of an oxygen atom across the 2,3 double bond of the naphthoquinone system. This structural modification results in the formation of a three-membered oxirane ring, fundamentally altering the electronic properties and reactivity of the molecule. The epoxide metabolite retains the extensive isoprenoid side chain of the parent compound, maintaining the same seven isoprenoid units that confer its characteristic lipophilic properties.

Research utilizing deuterium-labeled compounds has provided detailed insights into the structural characteristics of this compound. The labeled compound menaquinone 7-d7 2,3-epoxide serves as an analytical standard for metabolic studies, confirming the molecular formula C46H57D7O3 and molecular weight of 672.04 daltons for the epoxide form. This represents an increase of 16 daltons from the parent menaquinone-7 due to the incorporation of the epoxide oxygen atom.

Structural Parameter Menaquinone-7 This compound
Molecular Formula C46H64O2 C46H64O3
Molecular Weight 648.99 Da 664.99 Da
Ring System 1,4-Naphthoquinone 1,4-Naphthoquinone with 2,3-epoxide
Side Chain Seven isoprenoid units Seven isoprenoid units (unchanged)
Configuration All-trans All-trans

The structural transformation from menaquinone-7 to its epoxide metabolite significantly impacts the compound's binding affinity and interaction patterns with vitamin K epoxide reductase complex subunit 1. Molecular modeling studies have demonstrated that the epoxide form exhibits altered hydrogen bonding capabilities and modified spatial orientation within the enzyme active site.

Significance in Vitamin K Metabolic Cycle

This compound occupies a central position in the vitamin K metabolic cycle, serving as both a product of gamma-glutamyl carboxylation reactions and a substrate for vitamin K epoxide reductase complex subunit 1. The formation of this epoxide metabolite occurs concomitantly with the carboxylation of glutamic acid residues in vitamin K-dependent proteins, representing an essential coupling mechanism that drives the post-translational modification process.

The vitamin K cycle operates through a series of coupled oxidation-reduction reactions that maintain the availability of reduced vitamin K forms necessary for protein carboxylation. Within this cycle, menaquinone-7 undergoes two-electron reduction to form menaquinone-7 hydroquinone, which serves as the active cofactor for gamma-glutamyl carboxylase. During the carboxylation reaction, the hydroquinone form is oxidized to this compound, providing the energy required for the abstraction of a proton from the gamma carbon of glutamic acid residues.

The subsequent recycling of this compound back to the quinone form requires the enzymatic activity of vitamin K epoxide reductase complex subunit 1. However, research has revealed that this compound exhibits distinct binding characteristics compared to other vitamin K epoxides. Molecular modeling studies demonstrate that the extended isoprenoid side chain of this compound interacts more strongly with cellular membranes than with the reductase enzyme, resulting in unstable binding and reduced enzymatic efficiency.

Metabolic Process Substrate Product Enzyme Efficiency with Menaquinone-7
Carboxylation Menaquinone-7 hydroquinone This compound Gamma-glutamyl carboxylase High
Epoxide Reduction This compound Menaquinone-7 Vitamin K epoxide reductase Low (10-fold lower than vitamin K1)
Quinone Reduction Menaquinone-7 Menaquinone-7 hydroquinone Unknown reductase Moderate

The reduced efficiency of vitamin K epoxide reductase complex subunit 1 toward this compound has important implications for vitamin K metabolism and homeostasis. In vitro enzymatic assays have confirmed that the reductase exhibits approximately ten-fold lower activity toward this compound compared to vitamin K1 2,3-epoxide, validating computational predictions regarding the compound's binding instability. This reduced recycling efficiency may contribute to the accumulation of this compound in tissues and influence the overall bioavailability of menaquinone-7 for vitamin K-dependent processes.

The membrane interactions of this compound represent a unique characteristic that distinguishes this compound from shorter-chain vitamin K epoxides. Molecular dynamics simulations reveal that the binding free energy between this compound and cellular membranes continuously increases during simulation periods, ultimately exceeding the compound's affinity for vitamin K epoxide reductase complex subunit 1. This preferential membrane association may serve as a regulatory mechanism for vitamin K metabolism, potentially sequestering the epoxide metabolite and modulating the rate of vitamin K recycling in specific cellular compartments.

Properties

Molecular Formula

C₄₆H₆₄O₃

Molecular Weight

665

Synonyms

all-E)-2-(3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphth[2,3-b]oxirene-2,7-dione;  Vitamin K2(35) Epoxide;  Menaquinone K7 Epoxide;  Vitamin MK 7 2,3-Epoxide; 

Origin of Product

United States

Scientific Research Applications

Bone Health

  • Osteocalcin Carboxylation : MK-7 supplementation has been shown to significantly increase the carboxylation of osteocalcin, a protein essential for bone mineralization. Studies indicate that MK-7 leads to higher serum levels of carboxylated osteocalcin compared to phylloquinone (vitamin K1) .
    StudyDosageDurationResults
    Binkley et al. (2020)150 µg MK-7 vs. 100 µg K16 weeksHigher osteocalcin carboxylation in MK-7 group
    Schurgers et al. (2015)45 µg MK-78 weeksSignificant increase in cOC levels
  • Fracture Risk Reduction : Clinical trials have demonstrated that MK-7 can reduce the risk of fractures in postmenopausal women by enhancing bone mineral density .

Cardiovascular Health

  • Vascular Calcification : Menaquinone 7 has been shown to inhibit vascular calcification by promoting the carboxylation of matrix Gla protein (MGP), which helps prevent calcium deposition in blood vessels .
    StudyPopulationFindings
    Wang et al. (2017)ApoE−/− miceReduced aortic calcification with MK-7 supplementation
    Knapen et al. (2016)Healthy adultsImproved arterial stiffness after MK-7 intake

Diabetes and Metabolic Health

Menaquinone 7 has been linked to improved insulin sensitivity and glucose metabolism. Research indicates that it may help regulate blood sugar levels and reduce the risk of type 2 diabetes .

Case Studies

  • Case Study on Osteoporosis : A randomized controlled trial involving postmenopausal women showed that those supplemented with MK-7 had a significant increase in bone mineral density compared to the placebo group over a period of two years .
  • Clinical Trial on Cardiovascular Health : A study assessing the effect of MK-7 on arterial stiffness found that participants who received daily doses of MK-7 exhibited improved vascular health markers compared to those who did not receive supplementation .

Comparison with Similar Compounds

Structural and Chemical Properties

MK-7 2,3-Epoxide shares structural similarities with other vitamin K epoxides but differs in side-chain length and molecular weight. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Source/Application
MK-7 2,3-Epoxide Not explicitly provided (inferred as C46H64O3) ~664 (estimated) Unspecified Research standard
MK-4 2,3-Epoxide C31H40O3 460.65 72908-86-2 Degradation product of vitamin K1
Vitamin K1 2,3-Epoxide C31H46O3 466.69 25486-55-9 Vitamin K1 metabolite

Key Differences :

  • Side Chain Length: MK-7 2,3-Epoxide has a longer isoprenoid chain (7 units) compared to MK-4 2,3-Epoxide (4 units) and vitamin K1 2,3-Epoxide (phytyl side chain). This impacts lipid solubility and bioavailability .
  • Epoxide Position : All three compounds share the 2,3-epoxide modification, which is critical for their role in vitamin K cycling .

Metabolic Pathways and Enzymatic Interactions

  • Vitamin K Cycle: MK-7 2,3-Epoxide, like other vitamin K epoxides, is regenerated to its reduced form (menaquinol) by the enzyme vitamin K epoxide reductase (VKOR). This enzyme also acts on phylloquinone 2,3-epoxide (vitamin K1 epoxide), indicating shared metabolic pathways .
  • Inhibition by Anticoagulants: Both MK-7 2,3-Epoxide and vitamin K1 2,3-Epoxide are strongly inhibited by (S)-warfarin and ferulenol, which disrupt the vitamin K cycle and γ-carboxylation of clotting factors .

Stability and Degradation

  • Thermal Stability : Epoxide-containing compounds generally exhibit variable stability. Aromatic epoxides (e.g., vitamin K1 2,3-Epoxide) may have higher thermal stability than aliphatic derivatives, though this is context-dependent .
  • Degradation Products: Under oxidative conditions, MK-7 2,3-Epoxide can degrade into hydroquinone and quinone derivatives, similar to the degradation pathway of vitamin K1 .

Preparation Methods

Convergent Synthesis of MK-7 Precursors

The synthesis of MK-7 2,3-epoxide begins with the preparation of all-trans menaquinone-7 (MK-7). A "1 + 6" convergent strategy is widely employed, involving the coupling of two prenyl fragments: a menadione monoprenyl derivative (fragment "1") and an all-trans hexaprenyl bromide (fragment "6"). Key steps include:

  • Palladium-catalyzed desulfonation : LiEt₃BH is used to remove sulfonyl groups, achieving a 78% yield.

  • Oxidation to MK-7 : Ammonium cerium(IV) nitrate oxidizes the hydroquinone intermediate to MK-7 with 72% efficiency.

The major challenge lies in ensuring the all-trans configuration of the hexaprenyl chain, which is achieved through coupling trans,trans-farnesol-derived triprenyl units.

Epoxidation of MK-7

MK-7 2,3-epoxide is synthesized via oxidation of MK-7. While direct methods are sparingly documented, analogous vitamin K epoxidation strategies provide insight:

  • Chemical oxidation : Silver oxide (Ag₂O) in ether effectively oxidizes the 2,3-position of naphthoquinones. For MK-7, this method may yield the epoxide but requires rigorous purification to isolate the product from byproducts like cis isomers.

  • Enzymatic pathways : Vitamin K epoxide reductase (VKOR) and its homolog VKORC1L1 catalyze the interconversion of vitamin K quinones and epoxides. However, enzymatic epoxidation is less common in industrial synthesis due to scalability challenges.

Industrial-Scale Production and Challenges

Patent-Based Methodologies

A patented method (WO2020055678A1) outlines MK-7 synthesis with potential relevance to epoxide formation:

  • Coupling intermediates : A compound of formula (11) reacts with formula (17) in the presence of a base to yield formula (18).

  • Desulfonylation : Palladium catalysts remove sulfonyl groups, producing formula (19).

  • Oxidation : The final step employs oxidizing agents like ammonium cerium(IV) nitrate, which may concurrently generate the 2,3-epoxide under specific conditions.

This method emphasizes cost-effective scaling, avoiding chromatographic purifications through recrystallization. For example, MK-7 recrystallized from ethyl acetate/ethanol (1:5) achieves 99.8% purity.

Byproduct Management

The presence of cis isomers and underfined impurities is a major hurdle. A study of commercial MK-7 supplements revealed that only 23.4–97.8% of products contained all-trans MK-7, with up to 19 undefined chromatographic peaks. Epoxidation exacerbates this issue, necessitating:

  • Solvent optimization : Binary or ternary mixtures (e.g., toluene/hexanes) improve isomer separation.

  • Crystallization : Ethanol-based recrystallization reduces cis isomer content to 0.2%.

Analytical Characterization and Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Modern LC-MS/MS methods enable precise quantification of MK-7 2,3-epoxide alongside other vitamin K metabolites. Key advancements include:

  • Lipase-assisted extraction : Hydrolyzes lipids, reducing matrix interference without labor-intensive solid-phase extraction.

  • Fluorinated columns : Improve separation efficiency, with Accucore PFP columns achieving baseline resolution of MK-7 2,3-epoxide in 4-minute gradients.

Table 1: LC-MS/MS Parameters for MK-7 2,3-Epoxide Detection

ParameterValueSource
ColumnAccucore PFP, 100 × 2.1 mm
Mobile PhaseMethanol/water + 2 mM ammonium formate
Ionization ModePositive electrospray (+ESI)
LOQ0.04–0.06 nmol/L
Recovery Rate85–92%

Stability Considerations

MK-7 2,3-epoxide is prone to degradation under light and oxidative conditions. Formulation studies recommend:

  • Antioxidants : N,N-diethylhydroxylamine (DEH) stabilizes the epoxide during storage.

  • Low-temperature storage : –80°C preserves integrity for LC-MS analysis.

Emerging Synthetic Strategies

Side-Chain Functionalization

Recent work explores modifying the MK-7 side chain to enhance epoxidation efficiency. Introducing phenyl groups at the ω-position increases steric bulk, potentially directing oxidation to the 2,3-position. However, such derivatives remain experimental.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and biocatalytic oxidation are under investigation to reduce waste and improve enantioselectivity. These methods align with ICH Q3A guidelines for impurity profiling .

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